molecular formula C5H9N3O3 B8282129 Carbamimidoyl-nitroso-acetic acid ethyl ester

Carbamimidoyl-nitroso-acetic acid ethyl ester

Cat. No. B8282129
M. Wt: 159.14 g/mol
InChI Key: OSXMHSQJNYOKKG-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

To a solution of carbamimidoyl-nitroso-acetic acid ethyl ester (5.5 g, 31.4 mmol) in ethanol/5M HCl (1:1 ratio, 250 ml) was added 10% Pd/C (1.3 g). The reaction mixture was hydrogenated (H2(g)) at low pressure over 2 nights. The Pd/C was filtered through Celite® (filter material) and the filtrate reduced in vacuo to give the title compound as a white solid. This was taken through to the next step as crude.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH:5]([C:8](=[NH:10])[NH2:9])[N:6]=O)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([NH2:6])[C:8](=[NH:9])[NH2:10])[CH3:2]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)OC(C(N=O)C(N)=N)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 2 nights
FILTRATION
Type
FILTRATION
Details
The Pd/C was filtered through Celite® (filter material)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(N)=N)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.